ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzamido group and linked via a sulfanyl-acetamido bridge to an ethyl benzoate moiety. The 1,3,4-thiadiazole ring is a pharmacologically privileged structure, known for diverse biological activities such as antihypertensive, anticonvulsant, and antimicrobial effects .
This compound’s design leverages the electron-withdrawing 4-chlorophenyl group to enhance stability and binding affinity, while the ethyl benzoate ester may improve bioavailability.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPHNPNWGOKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor with ammonium thiocyanate in refluxing ethanol.
Attachment of the Chlorobenzamido Group: This step involves the reaction of the thiadiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro group if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action for ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzamido group may enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to four analogs (Table 1), all sharing the 1,3,4-thiadiazole core but differing in substituents and appended functional groups:
*Molecular formula inferred: Likely C₂₀H₁₈ClN₃O₄S₂.
Key Observations :
- The 4-chlorophenyl group in the target compound may confer stronger receptor binding compared to non-halogenated analogs. Piperazine and Triethoxy Groups (): Polar substituents like piperazine () improve aqueous solubility, whereas triethoxybenzamido () could modulate electronic effects on the thiadiazole ring. Steric Hindrance (): The tert-butyl ureido group may slow enzymatic degradation, extending half-life .
- Molecular Weight : The target compound’s molecular weight is likely intermediate (~450–500 g/mol), aligning with drug-like properties. Higher molecular weight in (574.67 g/mol) may limit oral bioavailability.
Biological Activity
Ethyl 4-(2-{[5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its promising biological activities, particularly its potential as an anticancer agent. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring and an ethyl benzoate moiety. Its molecular formula is , which indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms that contribute to its biological activity .
Anticancer Properties
Research has shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its anticancer potential:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Mechanism of Action : The cytotoxic effects are often attributed to the induction of apoptosis in cancer cells. For instance, one study indicated that certain derivatives led to increased apoptosis in SKOV-3 (ovarian cancer) cells through AO/EB staining assays .
Comparative Analysis with Other Thiadiazole Derivatives
The biological activity of this compound can be compared with other thiadiazole derivatives:
| Compound Name | IC50 (µg/mL) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 10.10 | MCF-7 | Apoptosis |
| Compound 4e | 5.36 | MCF-7 | Enhanced Lipophilicity |
| Compound 4i | 2.32 | HepG2 | Apoptosis Induction |
This table illustrates the varying potency of different compounds within the same class and highlights the potential for optimization in drug design.
Study on Antitumor Activity
A significant study focused on a series of thiadiazole derivatives synthesized for their antitumor activity. The results indicated that specific modifications to the benzamide moiety could enhance cytotoxicity:
- Synthesis : Compounds were synthesized via reactions involving thiosemicarbazide and various carboxylic acid derivatives.
- Findings : Some compounds exhibited strong antiproliferative activities against multiple cell lines. For example, compounds with piperazine or piperidine rings showed improved efficacy compared to those without these modifications .
Antileishmanial Activity
In addition to anticancer properties, some related thiadiazole derivatives have shown promise against parasitic infections such as leishmaniasis. These compounds demonstrated effective inhibition of parasite proliferation in vitro, suggesting a broader therapeutic potential beyond oncology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
